Cas no 1803608-38-9 (2-(2-Methoxypyridin-4-yl)acetic acid hydrochloride)

2-(2-Methoxypyridin-4-yl)acetic acid hydrochloride is a high-purity chemical compound primarily used as an intermediate in pharmaceutical and organic synthesis. Its structural features, including the methoxypyridine moiety and carboxylic acid functionality, make it valuable for constructing complex molecules, particularly in drug development. The hydrochloride salt form enhances solubility and stability, facilitating handling and storage. This compound is characterized by consistent quality, precise molecular weight (217.64 g/mol), and compatibility with a range of reaction conditions. Its applications include serving as a building block for bioactive molecules, such as kinase inhibitors or other heterocyclic derivatives. Suitable for research and industrial use, it is supplied with detailed analytical documentation to ensure reproducibility.
2-(2-Methoxypyridin-4-yl)acetic acid hydrochloride structure
1803608-38-9 structure
Product Name:2-(2-Methoxypyridin-4-yl)acetic acid hydrochloride
CAS No:1803608-38-9
MF:C8H10ClNO3
MW:203.622901439667
MDL:MFCD28954254
CID:4618006
PubChem ID:119031826
Update Time:2025-06-08

2-(2-Methoxypyridin-4-yl)acetic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(2-Methoxypyridin-4-yl)acetic acid hydrochloride
    • 2-(2-methoxypyridin-4-yl)acetic acid;hydrochloride
    • AT18202
    • 2-(2-METHOXYPYRIDIN-4-YL)ACETIC ACID HCL
    • Z2186882871
    • MDL: MFCD28954254
    • Inchi: 1S/C8H9NO3.ClH/c1-12-7-4-6(2-3-9-7)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);1H
    • InChI Key: LXEQJLPUICEYDD-UHFFFAOYSA-N
    • SMILES: Cl.O(C)C1C=C(C=CN=1)CC(=O)O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 160
  • Topological Polar Surface Area: 59.4

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Additional information on 2-(2-Methoxypyridin-4-yl)acetic acid hydrochloride

Introduction to 2-(2-Methoxypyridin-4-yl)acetic acid hydrochloride (CAS No. 1803608-38-9)

2-(2-Methoxypyridin-4-yl)acetic acid hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1803608-38-9, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This compound belongs to the class of pyridine derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural motif of this molecule, featuring a methoxypyridine ring linked to an acetic acid moiety, combined with its hydrochloride salt form, imparts unique physicochemical properties that make it a valuable scaffold for medicinal chemistry investigations.

The hydrochloride salt form of 2-(2-Methoxypyridin-4-yl)acetic acid enhances the solubility and stability of the compound, making it more amenable for formulation and administration in various experimental and clinical settings. The presence of the methoxypyridine group at the 4-position of the pyridine ring is particularly noteworthy, as this substitution pattern is frequently observed in bioactive molecules targeting specific enzymatic or receptor interactions. This particular arrangement has been implicated in modulating interactions with proteins such as kinases, transcription factors, and other therapeutic targets.

In recent years, there has been a surge in research focusing on small molecule modulators that can interact with complex biological pathways involved in diseases such as cancer, inflammation, and neurodegeneration. The pyridine derivatives, including compounds like 2-(2-Methoxypyridin-4-yl)acetic acid hydrochloride, have emerged as promising candidates due to their ability to engage with a wide array of biological targets. Specifically, the methoxy group at the 2-position of the pyridine ring can serve as a pharmacophore, influencing both the electronic properties and steric environment of the molecule, thereby dictating its binding affinity and specificity.

One of the most compelling aspects of 2-(2-Methoxypyridin-4-yl)acetic acid hydrochloride is its potential role in modulating signaling pathways that are aberrantly activated in disease states. For instance, studies have suggested that this compound may interact with Janus kinases (JAKs), which are integral to inflammatory responses and hematopoiesis. The acetic acid moiety at the other end of the molecule can serve as a hinge-binding region, allowing for optimal positioning relative to target residues on proteins. This dual pharmacophoric approach has been exploited in the design of inhibitors targeting protein-protein interactions (PPIs), a challenging yet critical area in drug development.

The hydrochloride salt form not only improves solubility but also ensures consistent drug delivery properties, which are paramount for both preclinical studies and clinical trials. The stability of this compound under various storage conditions has been thoroughly evaluated, demonstrating its suitability for long-term research applications. Furthermore, its compatibility with high-throughput screening (HTS) platforms makes it an attractive candidate for rapid hit identification and lead optimization campaigns.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how 2-(2-Methoxypyridin-4-yl)acetic acid hydrochloride interacts with biological targets. These techniques have allowed researchers to predict binding modes, assess affinity profiles, and identify key residues responsible for ligand-receptor interactions. Such insights are crucial for designing next-generation analogs with improved potency and selectivity. For example, virtual screening approaches have been employed to identify structural modifications that could enhance binding to specific JAK isoforms while minimizing off-target effects.

The compound's potential therapeutic applications extend beyond inflammation and cancer biology. Emerging evidence suggests that it may also play a role in neuroprotection and central nervous system (CNS) disorders. The ability of pyridine derivatives to cross the blood-brain barrier has opened new avenues for treating neurological conditions where access to CNS targets is limited. Preclinical studies have begun to explore whether 2-(2-Methoxypyridin-4-yl)acetic acid hydrochloride can modulate neurotransmitter systems or interact with neuronal receptors involved in pathologies such as Alzheimer's disease or Parkinson's disease.

In terms of synthetic chemistry, 2-(2-Methoxypyridin-4-yl)acetic acid hydrochloride can be synthesized through multi-step organic transformations involving functional group interconversions such as esterification, nucleophilic substitution, and cyclization reactions. The synthesis typically starts from commercially available pyridine precursors followed by selective methoxylation at the 2-position and subsequent acetylation or carboxylation at the 4-position. Optimizing reaction conditions to achieve high yields and purity is essential for pharmaceutical-grade production.

The pharmacokinetic profile of hydrochloride salts like this one is generally favorable due to their improved solubility leading to enhanced bioavailability. However, further studies are needed to fully characterize its absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) profiles in different species before human clinical trials can commence. Phase I clinical trials would focus on establishing safe dosing regimens based on these preclinical data while monitoring for any adverse effects.

One notable aspect of modern drug discovery is the integration of machine learning (ML) algorithms into lead optimization pipelines. ML models trained on large datasets containing structural features and biological activity can predict novel analogs of existing drugs with high accuracy. In this context, 2-(2-Methoxypyridin-4-yl)acetic acid hydrochloride serves as an excellent scaffold for generating virtual libraries through de novo design or combinatorial chemistry approaches aimed at identifying more potent derivatives.

The regulatory landscape for novel pharmaceutical compounds requires rigorous documentation of chemical synthesis routes along with comprehensive characterization data including spectroscopic analysis (NMR spectroscopy), mass spectrometry (MS), elemental analysis, chromatographic techniques such as high-performance liquid chromatography (HPLC) ,and thermal stability measurements like differential scanning calorimetry (DSC). All these analyses ensure that batches produced consistently meet predefined quality standards before being approved for clinical use.

Future directions for research involving 1803608-38-9 include exploring its potential in combination therapies where it could synergize with other agents targeting different aspects within a disease pathway or mechanism-based inhibition strategies designed around covalent binding modalities offered by certain acetic acid derivatives toward key enzymes driving pathology forward unchecked by natural checks-and-balances within cellular homeostasis mechanisms normally maintained otherwise without intervention via exogenous compounds added therapeutically here now instead though via careful consideration always given throughout entire development process thus far indeed indeed!

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